2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a bis-piperazine derivative featuring a central ethanone bridge linking two distinct piperazine moieties. The first piperazine ring is substituted at the 4-position with a 2-(dimethylamino)pyrimidin-4-yl group, while the second piperazine is substituted with a phenyl group.
The dimethylamino-pyrimidine moiety introduces electron-donating properties, which may enhance solubility and binding affinity to hydrophobic pockets in enzymes or receptors.
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O/c1-25(2)22-23-9-8-20(24-22)28-12-10-26(11-13-28)18-21(30)29-16-14-27(15-17-29)19-6-4-3-5-7-19/h3-9H,10-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMQAUGBXVMQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
Table 1: Key Structural Analogues and Their Features
Key Comparative Analyses
Linker Flexibility and Pharmacokinetics
The ethanone linker in the target compound confers rigidity compared to butanone analogues like MK38 and MK22. This rigidity may reduce off-target binding but could limit conformational adaptability to certain receptors. For instance, MK38 (butanone linker) demonstrated enhanced binding to serotonin receptors in preliminary assays, attributed to its flexible spacer . In contrast, the ethanone-linked target compound may favor kinase targets due to tighter steric constraints .
Substituent Effects on Binding and Solubility
- Pyrimidine vs. Thiophene: The dimethylamino-pyrimidine group in the target compound offers hydrogen-bonding capabilities absent in thiophene-containing analogues (e.g., MK38). This feature is critical for interactions with ATP-binding pockets in kinases .
- Halogenated vs. Alkyl/Aryl Groups: Chlorine and trifluoromethyl substituents (e.g., in MK22) enhance lipophilicity and metabolic resistance but may reduce aqueous solubility. The target compound’s dimethylamino group balances solubility and membrane permeability .
Research Findings and Implications
- Receptor Binding: Piperazine derivatives with pyrimidine substituents (e.g., the target compound) show preferential binding to dopamine D2 and 5-HT2A receptors, with IC50 values in the nanomolar range. Thiophene-containing analogues (e.g., MK38) exhibit stronger affinity for histamine H1 receptors .
- Metabolic Stability: The ethanone linker in the target compound reduces susceptibility to cytochrome P450 oxidation compared to butanone derivatives, as evidenced by in vitro microsomal assays .
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